

# experimental protocols using 2-Bromo-2-methylpropanenitrile

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## Compound of Interest

Compound Name: **2-Bromo-2-methylpropanenitrile**

Cat. No.: **B1338764**

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An In-Depth Technical Guide to the Application of **2-Bromo-2-methylpropanenitrile** in Synthetic Chemistry

As a cornerstone reagent in modern organic synthesis, **2-Bromo-2-methylpropanenitrile**, also known as  $\alpha$ -bromoisobutyronitrile, offers a unique combination of reactivity that makes it an invaluable building block for researchers in pharmaceuticals and materials science. Its structure, featuring a tertiary alkyl halide adjacent to a nitrile group, provides a strategic entry point for complex molecular architectures. This guide provides an in-depth exploration of its properties, reaction mechanisms, and detailed protocols for its application, grounded in established chemical principles.

## Compound Profile and Physicochemical Properties

**2-Bromo-2-methylpropanenitrile** (CAS No. 41658-69-9) is a versatile intermediate whose utility stems directly from its molecular structure.<sup>[1][2][3]</sup> The tertiary carbon atom bonded to the bromine makes it an excellent precursor for generating a stable tertiary carbocation, predisposing it to SN1 reactions. The electron-withdrawing nitrile group further influences the reactivity at the  $\alpha$ -position.

Property	Value
CAS Number	41658-69-9 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>6</sub> BrN <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	148.00 g/mol <a href="#">[3]</a>
Appearance	Colorless to light yellow clear liquid <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	~139.5°C (estimate) <a href="#">[7]</a>
Density	~1.48 g/cm <sup>3</sup> (estimate) <a href="#">[7]</a>
Canonical SMILES	CC(C)(C#N)Br <a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	XDSDCTDECVRVDTB-UHFFFAOYSA-N <a href="#">[3]</a> <a href="#">[4]</a>

## Critical Safety and Handling Protocols

Scientific integrity begins with safety. **2-Bromo-2-methylpropanenitrile** is a reactive and hazardous chemical that demands stringent safety protocols. Adherence to these guidelines is non-negotiable for ensuring personnel safety and experimental validity.

GHS Hazard Classification:[\[1\]](#)[\[3\]](#)

- Flammable liquids (Category 3)[\[1\]](#)[\[3\]](#)
- Acute toxicity, Oral (Category 4)[\[1\]](#)[\[3\]](#)
- Skin irritation (Category 2)[\[1\]](#)[\[3\]](#)
- Serious eye irritation (Category 2)[\[1\]](#)[\[3\]](#)
- Specific target organ toxicity – single exposure (Category 3, Respiratory tract irritation)[\[1\]](#)[\[3\]](#)

Mandatory Handling Procedures:

- Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat at all times.[1][5]
- Ignition Sources: As a flammable liquid, it must be kept away from heat, sparks, open flames, and other ignition sources.[1][5][6] Use non-sparking tools and explosion-proof equipment where necessary.[1][5][6]
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8] The container should be kept tightly closed.[5][6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

## Core Applications and Mechanistic Insights

The utility of **2-Bromo-2-methylpropanenitrile** is primarily centered on two key areas: its role as a substrate in nucleophilic substitution reactions and as an initiator in controlled radical polymerizations.

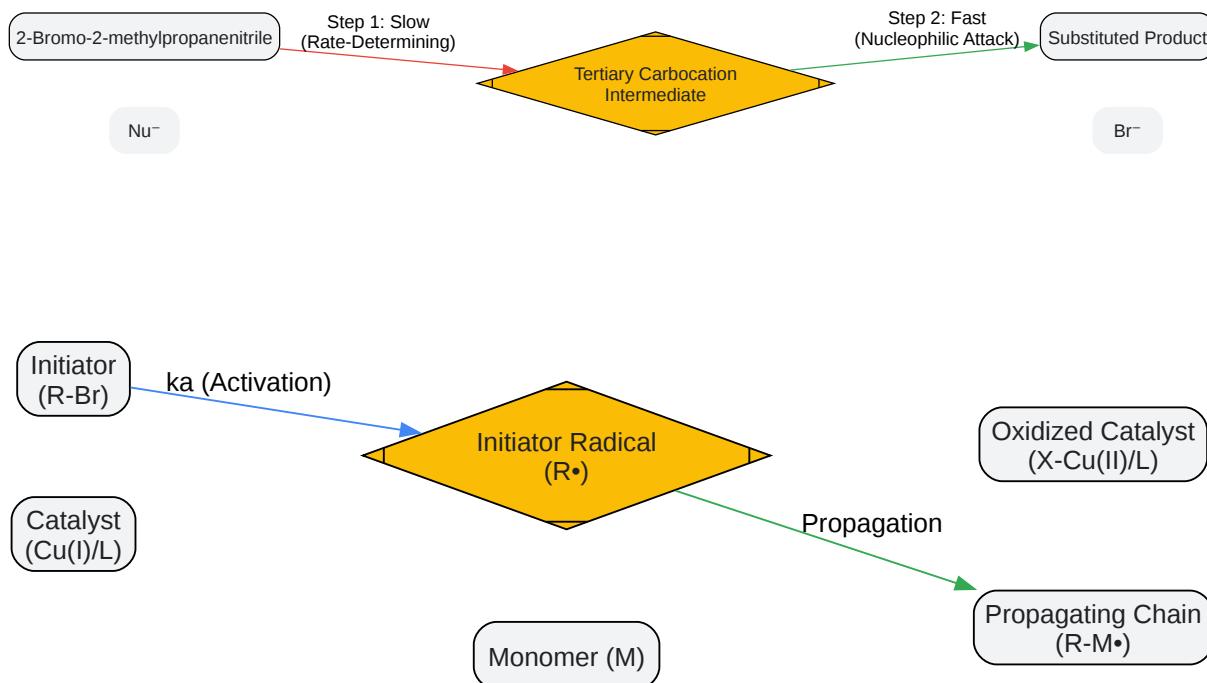
### Nucleophilic Substitution via SN1 Mechanism

The tertiary nature of the  $\alpha$ -carbon makes **2-Bromo-2-methylpropanenitrile** an ideal substrate for SN1 (Substitution Nucleophilic Unimolecular) reactions.[9][10] The reaction proceeds through a two-step mechanism involving the formation of a relatively stable tertiary carbocation intermediate.

Causality of the SN1 Pathway:

- Carbocation Stability: The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a planar tertiary carbocation.[10] This intermediate is stabilized by the positive inductive effect (+I) of the three methyl groups, which donate electron density to the positively charged carbon, dispersing the charge and lowering the activation energy.[9]
- Steric Hindrance: The bulky methyl groups create significant steric hindrance around the central carbon, preventing the backside attack required for an SN2 mechanism.[11]

This reliable SN1 pathway allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to create highly substituted quaternary carbon centers, which are common motifs in drug molecules.



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